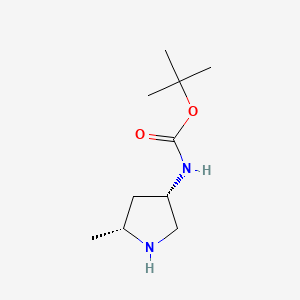
AC-PTYR-PTYR-PTYR-ILE-GLU-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound AC-PTYR-PTYR-PTYR-ILE-GLU-OH, also known as Ac-Tyr(PO3H2)-Tyr(PO3H2)-Tyr(PO3H2)-Ile-Glu-OH, is a synthetic peptide. It is composed of three phosphorylated tyrosine residues, one isoleucine residue, and one glutamic acid residue. This compound is primarily used in scientific research, particularly in the study of protein-protein interactions and signal transduction pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-PTYR-PTYR-PTYR-ILE-GLU-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid, glutamic acid, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (isoleucine) is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (three phosphorylated tyrosine residues).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
化学反応の分析
Types of Reactions
AC-PTYR-PTYR-PTYR-ILE-GLU-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The phosphoryl groups on the tyrosine residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the phosphoryl groups under basic conditions.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of modified peptides with substituted phosphoryl groups.
科学的研究の応用
AC-PTYR-PTYR-PTYR-ILE-GLU-OH has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Employed in the study of protein-protein interactions, particularly those involving phosphorylated tyrosine residues.
Medicine: Investigated for its potential role in signal transduction pathways related to diseases such as cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
The mechanism of action of AC-PTYR-PTYR-PTYR-ILE-GLU-OH involves its interaction with proteins that recognize phosphorylated tyrosine residues. These interactions can modulate signal transduction pathways by either activating or inhibiting specific proteins. The molecular targets include proteins with Src homology 2 (SH2) domains, which bind to phosphorylated tyrosine residues and play a crucial role in cellular signaling.
類似化合物との比較
Similar Compounds
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH: Another synthetic peptide with a similar structure but different amino acid sequence.
Ac-Tyr(PO3H2)-Tyr(PO3H2)-Tyr(PO3H2)-Glu-Glu-OH: A peptide with three phosphorylated tyrosine residues and two glutamic acid residues.
Uniqueness
AC-PTYR-PTYR-PTYR-ILE-GLU-OH is unique due to its specific sequence of amino acids and the presence of three phosphorylated tyrosine residues. This structure allows it to interact with a wide range of SH2 domain-containing proteins, making it a valuable tool in the study of signal transduction pathways.
特性
CAS番号 |
159439-85-7 |
|---|---|
分子式 |
C40H52N5O21P3 |
分子量 |
1031.791 |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H52N5O21P3/c1-4-22(2)35(39(52)42-30(40(53)54)17-18-34(47)48)45-38(51)33(21-26-9-15-29(16-10-26)66-69(61,62)63)44-37(50)32(20-25-7-13-28(14-8-25)65-68(58,59)60)43-36(49)31(41-23(3)46)19-24-5-11-27(12-6-24)64-67(55,56)57/h5-16,22,30-33,35H,4,17-21H2,1-3H3,(H,41,46)(H,42,52)(H,43,49)(H,44,50)(H,45,51)(H,47,48)(H,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)/t22-,30-,31-,32-,33-,35-/m0/s1 |
InChIキー |
NIVCXPYYUZRWEH-BRUYEORJSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B576059.png)

